molecular formula C8H8ClN3 B3378908 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole CAS No. 149440-48-2

5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole

Cat. No.: B3378908
CAS No.: 149440-48-2
M. Wt: 181.62 g/mol
InChI Key: LKXUAZIEBAPBNR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is a versatile benzotriazole derivative designed for research applications. This compound features a reactive chloromethyl group, making it a valuable synthetic intermediate. The benzotriazole scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antitumor properties . The chloromethyl moiety serves as an excellent handle for further functionalization, allowing researchers to conjugate the benzotriazole core to other molecules or scaffolds, such as through alkylation or nucleophilic substitution reactions . This is particularly useful for constructing compound libraries for high-throughput screening or for developing prodrugs. The methyl group at the N1 position provides a defined regiochemistry, which can influence the compound's physicochemical properties and biological interactions. Benzotriazole-based systems have shown promise as bioisosteric replacements for other triazolic systems and have been fused with other pharmacophores, like quinolones, to modify their mechanism of action . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules for investigating new antibacterial agents, particularly against resistant Gram-positive strains, or as a precursor for developing antitubulin agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXUAZIEBAPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole typically involves the chloromethylation of 1-methyl-1H-1,2,3-benzotriazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate benzyl alcohol, which is subsequently converted to the chloromethyl derivative under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure and temperature conditions.

Major Products:

  • Substituted benzotriazoles with various functional groups depending on the nucleophile used.
  • Carboxylic acids or aldehydes from oxidation reactions.
  • Methyl derivatives from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzotriazole derivatives, including 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole. Research indicates that compounds containing this structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzotriazole have been shown to possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL . Additionally, a series of oxazolidinone derivatives linked to benzotriazole demonstrated superior antibacterial effects compared to traditional antibiotics like linezolid .

Antiparasitic Properties
The compound has also been evaluated for its antiparasitic activity. A notable study reported that N-benzenesulfonylbenzotriazole exhibited dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. At a concentration of 50 μg/mL, it induced a 95% mortality rate in trypomastigotes . This underscores the potential of benzotriazole derivatives in developing new treatments for parasitic infections.

Chemical Synthesis

Reagent in Organic Synthesis
this compound serves as a valuable reagent in various organic synthesis reactions. It is utilized in Gewald cyclocondensation reactions and the preparation of N-(benzotriazol-1-ylmethyl) heterocycles by reacting with nitrogen-containing compounds . Furthermore, it plays a crucial role in synthesizing palladium complexes used in Heck and Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Materials Science

Corrosion Inhibition
Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors for copper and its alloys. They function by forming protective layers on metal surfaces, thus preventing corrosion in various environments such as cooling systems and hydraulic fluids . The stability and solubility of benzotriazole make it an ideal candidate for these applications.

Photostabilization
The compound is also employed as a photostabilizer in plastics and coatings. Its ability to absorb UV light helps protect materials from degradation caused by exposure to sunlight, thereby extending their lifespan . This application is particularly valuable in industries where material durability is critical.

Environmental Applications

Wastewater Treatment
Recent studies have explored the use of benzotriazole derivatives in wastewater treatment processes. For example, MAF-5-Co-based adsorbents have shown high efficiency in removing benzotriazole from aqueous solutions, highlighting its potential role in environmental remediation strategies . The adsorption mechanisms are influenced by pH levels and specific interactions between the adsorbent and the compound.

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Significant antibacterial activity against MRSA with MIC values 12.5–25 μg/mL
Antiparasitic Properties Effective against T. cruzi with >95% mortality at 50 μg/mL
Chemical Synthesis Used in Gewald cyclocondensation; palladium complex synthesis
Corrosion Inhibition Effective as a corrosion inhibitor for copper alloys
Environmental Remediation High adsorption capacity for benzotriazole removal from wastewater

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole and its derivatives often involves the interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities, where the compound can interfere with essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole:

5-(Bromomethyl)-1-methyl-1H-1,2,3-benzotriazole
  • Molecular Formula : C₈H₈BrN₃
  • Molecular Weight : 226.07 g/mol
  • Key Differences :
    • The bromine atom in place of chlorine increases molecular weight and polarizability.
    • Higher leaving-group ability due to Br’s lower bond dissociation energy compared to Cl, making it more reactive in nucleophilic substitutions.
    • Physical Properties : Melting point >120°C (decomposes) .
5-Chloro-1-methyl-1H-1,2,3-benzotriazole
  • Molecular Formula : C₇H₆ClN₃
  • Key Differences :
    • Chlorine is directly attached to the benzene ring (5-position) rather than as a chloromethyl group.
    • Lacks the reactive -CH₂Cl moiety, reducing its utility in alkylation reactions.
    • Synthesized via methylation of 5-chlorobenzotriazole using methyl sulfate in NaOH .
5-Methyl-1H-benzotriazole (Tolyltriazole)
  • Molecular Formula : C₇H₇N₃
  • Key Differences :
    • A simple methyl group at the 5-position instead of chloromethyl.
    • Widely used as a corrosion inhibitor in industrial applications due to its ability to coordinate metal surfaces .
    • Lower reactivity compared to chloromethyl derivatives.
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole (Non-Benzannulated Analogue)
  • Molecular Formula : C₄H₆ClN₃
  • Key Differences :
    • Lacks the fused benzene ring, reducing aromatic stabilization and altering electronic properties.
    • Smaller molecular size may enhance solubility in polar solvents.
    • Used as a building block in pharmaceutical synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
This compound C₈H₈ClN₃ 181.62 5-CH₂Cl, 1-CH₃ Synthetic intermediate (alkylation)
5-(Bromomethyl)-1-methyl-1H-1,2,3-benzotriazole C₈H₈BrN₃ 226.07 5-CH₂Br, 1-CH₃ Enhanced leaving-group ability
5-Chloro-1-methyl-1H-1,2,3-benzotriazole C₇H₆ClN₃ 167.60 5-Cl, 1-CH₃ Less reactive; corrosion inhibition
5-Methyl-1H-benzotriazole (Tolyltriazole) C₇H₇N₃ 133.15 5-CH₃ Industrial corrosion inhibitor
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole C₄H₆ClN₃ 131.56 5-CH₂Cl, 1-CH₃ Pharmaceutical building block

Biological Activity

5-(Chloromethyl)-1-methyl-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by case studies and research findings.

Antibacterial Activity

Benzotriazole derivatives, including this compound, have shown significant antibacterial properties against various strains. Notably:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported between 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
  • A study indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects. For instance, derivatives with trifluoromethyl groups were comparable to nitrofurantoin in their efficacy against MRSA .

Antifungal Activity

The antifungal properties of benzotriazole derivatives are also noteworthy:

  • Compounds have demonstrated MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL . The introduction of electron-withdrawing groups like –Cl and –NO2 has been found to increase antifungal potency .
  • Research involving N-benzenesulfonylbenzotriazoles indicated a dose-dependent inhibitory effect on Trypanosoma cruzi, with a significant reduction in parasite numbers observed at concentrations of 25 μg/mL and 50 μg/mL .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects:

  • In vitro studies revealed that certain derivatives could reduce the viability of Trypanosoma cruzi epimastigotes significantly after 72 hours of treatment. The compound's effectiveness was notably higher against the trypomastigote form compared to the epimastigote .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives is closely linked to their chemical structure. Key findings include:

  • The presence of bulky hydrophobic groups enhances antimicrobial activity due to improved membrane penetration.
  • Substituents at specific positions on the benzotriazole ring can either enhance or diminish activity; for example, substitution at position 5 with electron-withdrawing groups generally increases potency .

Table: Summary of Biological Activities

Activity TypeCompoundMIC (μg/mL)Reference
AntibacterialTrifluoromethyl derivative12.5 - 25
AntifungalBenzotriazole derivative1.6 - 25
AntiparasiticN-benzenesulfonyl derivative25 - 50

Study on Antibacterial Properties

A comprehensive study evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains. The results indicated that:

  • Compounds with specific structural modifications showed enhanced potency against both MRSA and MSSA strains.
  • The study highlighted the potential for developing new antibiotics based on these derivatives due to their unique mechanisms of action .

Research on Antifungal Efficacy

In another significant study, researchers explored the antifungal activity of benzotriazole compounds against Candida species:

  • The introduction of hydrophobic groups was critical in improving interaction with fungal cell membranes.
  • Results demonstrated that certain compounds exhibited superior antifungal properties compared to traditional treatments like fluconazole .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole?

Methodological Answer: Synthetic optimization involves factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For chloromethylation, a base structure (e.g., 1-methyl-1H-benzotriazole) reacts with formaldehyde/HCl under reflux, similar to 1,2,4-triazole derivatives . A 2³ factorial design can systematically test parameters (e.g., 40–80°C, DMF vs. acetonitrile, 1–3 eq. HCl) to maximize yield while minimizing byproducts like hydroxymethyl analogues. Central composite designs (CCD) further refine optimal conditions .

Q. Example Table: Reaction Parameters for Optimization

VariableRange TestedOptimal Condition
Temperature40–80°C65°C
SolventDMF, AcetonitrileAcetonitrile
HCl Equivalents1–3 eq.2.5 eq.

Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., chloromethyl proton at δ 4.5–5.0 ppm; benzotriazole aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.05 for C₈H₇ClN₃) .
  • X-ray Crystallography: Resolves spatial arrangements (e.g., dihedral angles between benzotriazole and substituents, as seen in analogous oxadiazole derivatives ).

Advanced Research Questions

Q. Q3. How can computational methods predict reaction pathways for chloromethylation in 1,2,3-benzotriazole systems?

Methodological Answer: Quantum mechanical calculations (DFT/B3LYP) model transition states and activation energies. For example, ICReDD’s reaction path search methods use Gaussian 16 to simulate nucleophilic attack of formaldehyde on the triazole ring, followed by HCl-mediated chlorination . Machine learning (ML) models trained on similar reactions (e.g., 1,2,4-triazole chloromethylation ) predict regioselectivity and side-reaction risks. COMSOL Multiphysics integrates these models with experimental data for real-time optimization .

Q. Q4. How should researchers address contradictions in reported bioactivity data for benzotriazole derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies include:

  • Standardized Bioassays: Use CLSI guidelines for MIC testing against S. aureus and E. coli with pure compound (≥95% HPLC purity) .
  • Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify confounding factors like solvent choice (DMSO vs. saline) .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing chloromethyl with bromomethyl) to isolate bioactive motifs .

Q. Q5. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and fume hood (TLV 0.1 mg/m³ for chloromethyl compounds) .
  • First Aid: Immediate rinsing for skin contact (15 min water wash); inhalation requires fresh air and medical evaluation .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to avoid HCl gas formation .

Q. Q6. What methodologies validate the compound’s potential in pharmacological applications?

Methodological Answer:

  • In Vitro Testing:
    • Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ > 100 µM indicates low toxicity) .
    • Enzyme Inhibition: Fluorescence-based assays for CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • In Silico ADMET: SwissADME predicts bioavailability (%ABS = 65–80%) and blood-brain barrier penetration (LogP ≈ 2.5) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole
Reactant of Route 2
5-(chloromethyl)-1-methyl-1H-1,2,3-benzotriazole

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